molecular formula C16H20N2O4S B2688977 N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide CAS No. 2034395-38-3

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide

Cat. No. B2688977
CAS RN: 2034395-38-3
M. Wt: 336.41
InChI Key: SUAYJJUDCZNTCJ-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SBI-425 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B).

Scientific Research Applications

Carbonic Anhydrase Inhibition

A significant application of sulfonamide derivatives, including compounds structurally related to N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide, is their role as carbonic anhydrase inhibitors. These compounds have been investigated for their potential in inhibiting different isoforms of human carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance. Such inhibitors are useful in the discovery of novel therapeutics for treating conditions like glaucoma, epilepsy, and mountain sickness (Ekinci et al., 2012).

Environmental Impact and Transformation

Sulfonamides, including N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide, have been extensively studied for their environmental impact, particularly their presence in water sources due to pharmaceutical waste. Research indicates these compounds can undergo abiotic transformations, leading to the formation of transformation products that may have environmental and health implications. Understanding these transformations helps in assessing the environmental fate and potential risks associated with sulfonamide contamination (Nödler et al., 2012).

Analytical Detection Methods

The development of sensitive and selective analytical methods for detecting sulfonamides, including N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide, in biological and environmental samples is a crucial area of research. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) enable the trace determination of these compounds, facilitating environmental monitoring and ensuring compliance with safety standards (Göbel et al., 2004).

Antimicrobial Activity

Some studies have explored the antimicrobial properties of sulfonamide derivatives, focusing on their ability to inhibit the growth of pathogenic microorganisms. This research is foundational for developing new antimicrobial agents that can address resistance issues and provide effective treatment options for infections (Poręba et al., 2015).

Corrosion Inhibition

Research into sulfonamide derivatives, including compounds similar to N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide, has also included their application as corrosion inhibitors. These studies have demonstrated the potential of such compounds to protect metals against corrosion in acidic environments, highlighting their industrial applications (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-16(12(2)22-17-11)23(19,20)18(3)9-15-8-13-6-4-5-7-14(13)10-21-15/h4-7,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAYJJUDCZNTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide

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